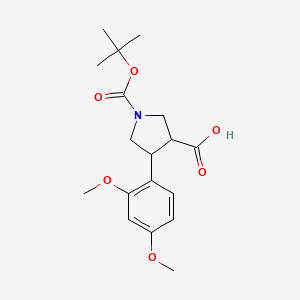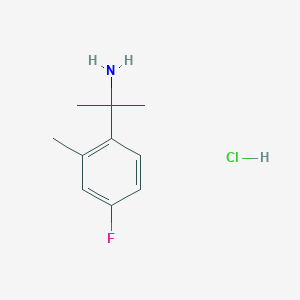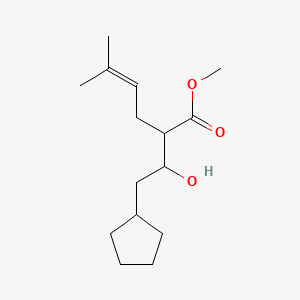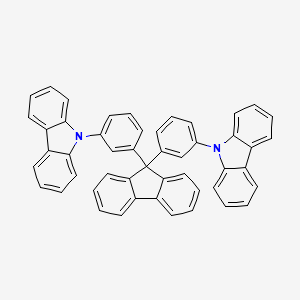
trans-1-(Tert-butoxycarbonyl)-4-(24-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-1-(Tert-butoxycarbonyl)-4-(24-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-(Tert-butoxycarbonyl)-4-(24-dimethoxyphenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl carbamate and 2,4-dimethoxybenzaldehyde.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction.
Protection and Deprotection Steps: Protecting groups like tert-butoxycarbonyl (Boc) are used to protect reactive amine groups during the synthesis. These groups are later removed under acidic conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Trans-1-(Tert-butoxycarbonyl)-4-(24-dimethoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Trans-1-(Tert-butoxycarbonyl)-4-(24-dimethoxyphenyl)pyrrolidine-3-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of trans-1-(Tert-butoxycarbonyl)-4-(24-dimethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
類似化合物との比較
Similar Compounds
- Trans-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
- Trans-1-(Tert-butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid
Uniqueness
Trans-1-(Tert-butoxycarbonyl)-4-(24-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts specific chemical and biological properties. This structural feature may influence its reactivity, solubility, and interaction with biological targets.
特性
分子式 |
C18H25NO6 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
4-(2,4-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-13(14(10-19)16(20)21)12-7-6-11(23-4)8-15(12)24-5/h6-8,13-14H,9-10H2,1-5H3,(H,20,21) |
InChIキー |
ATPJSCRRUKTQQU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,5-Dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12299894.png)
![13-Oxa-4,20-diazatetracyclo[12.2.2.23,6.18,12]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol](/img/structure/B12299895.png)

![6-[[4-Carboxy-8a-[4,5-dihydroxy-3-[3-hydroxy-6-methyl-4,5-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12299901.png)
![6-ethyl-2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12299919.png)


![[7-(3,5-dihydroxyphenyl)-1-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-5-hydroxy-2,6-bis(4-hydroxyphenyl)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]-(4-hydroxyphenyl)methanone](/img/structure/B12299942.png)



![(6R,7R)-7-[(2-amino-2-phenyl-acetyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate](/img/structure/B12299965.png)
